molecular formula C7H9F2N B2886130 2,2-Difluorocyclohexane-1-carbonitrile CAS No. 1554428-52-2

2,2-Difluorocyclohexane-1-carbonitrile

Cat. No.: B2886130
CAS No.: 1554428-52-2
M. Wt: 145.153
InChI Key: JYJPINRCFRGLSI-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexane-1-carbonitrile is a chemical compound with the molecular formula C7H9F2N . It has a molecular weight of 145.15 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms attached to the same carbon atom and a carbonitrile group attached to an adjacent carbon atom .

Scientific Research Applications

Organocatalysis and Synthesis of Heterocyclic Compounds

2,2-Difluorocyclohexane-1-carbonitrile is utilized in organocatalysis to synthesize heterocyclic compounds. For instance, the compound has been employed in the organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, using a tandem Michael addition-cyclization reaction. This process, facilitated by a cinchona alkaloid-derived thiourea catalyst, achieved moderate enantioselectivity, demonstrating its utility in creating enantioenriched structures (Ding & Zhao, 2010).

Carbon-Fluorine Bond Activation

The activation of carbon-fluorine bonds, which are among the strongest in organic chemistry, is a significant area of interest. Research involving compounds like this compound has led to advancements in this field. For example, studies have shown the reactivity of certain complexes towards aromatic C-F bonds, indicating potential for CFC disposal methods and the development of new reactions for fluorinated substrates (Kraft, Lachicotte, & Jones, 2000).

Hydrodefluorination Catalysis

Efficient catalytic hydrodefluorination, converting carbon-fluorine to carbon-hydrogen bonds, represents a critical challenge due to the inertness of C-F bonds. The use of highly electrophilic silylium compounds supported by carborane has been reported to catalyze the hydrodefluorination of perfluoroalkyl groups under mild conditions, demonstrating the potential for modifying inert C-F bonds in environmentally benign ways (Douvris & Ozerov, 2008).

Synthesis of Fluorinated Building Blocks

The synthesis of gem-difluoromethylene building blocks through regioselective allylation of gem-difluorocyclopropanes has been explored, with this compound derivatives reacting to afford 1,6-dienes. This method yields precursors for cyclic systems containing a gem-difluoromethylene moiety, illustrating the versatility of fluorinated compounds in organic synthesis (Munemori et al., 2014).

Advanced Material Synthesis

The compound is instrumental in the development of advanced materials, such as nitrogen-doped carbon nanotubes anchored on graphene substrates. A fast microwave technique using azobis(cyclohexanecarbonitrile) has been developed to produce these hierarchical nanostructures, showcasing the application of this compound derivatives in creating novel nanomaterials for energy storage applications (Sridhar et al., 2015).

Properties

IUPAC Name

2,2-difluorocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJPINRCFRGLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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